Cephapirin benzathine (100 MG)
Description
Historical Context of Cephalosporin (B10832234) Antibiotic Research
The journey of cephalosporin antibiotics began in 1945 when Italian scientist Giuseppe Brotzu isolated an antibiotic-producing fungus, Cephalosporium acremonium (now known as Acremonium chrysogenum), from a sewage outfall in Sardinia. wikipedia.orgzbmed.demedigraphic.com Brotzu observed that crude extracts from this fungus could inhibit the growth of Staphylococcus aureus and Salmonella typhi. wikipedia.orgzbmed.de Lacking the resources for further investigation, he sent a culture of the fungus to Sir Edward Abraham and Guy Newton at the University of Oxford in 1946. zbmed.demedigraphic.com
The Oxford team isolated several antibiotic substances from the fungus, including cephalosporin C in 1953. medigraphic.comnih.govoup.com Although not highly potent, cephalosporin C was found to be resistant to penicillinase, an enzyme produced by some bacteria that inactivates penicillin. nih.govopen.edu This discovery was a significant milestone, as penicillinase-producing staphylococci were a major clinical problem at the time. nih.gov
Further research led to the isolation of the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), in 1959. wikipedia.orgwepub.org This core structure, analogous to 6-aminopenicillanic acid for penicillins, allowed for the chemical modification of side chains, leading to the development of numerous semi-synthetic cephalosporins with varying properties. wikipedia.orgnih.gov This breakthrough paved the way for the creation of different "generations" of cephalosporins, each with a distinct spectrum of activity. wikipedia.orghbs.edu The first cephalosporin drug, cephalothin, was launched in 1964. researchgate.net
Academic Significance of First-Generation Cephalosporins
First-generation cephalosporins, including cephapirin (B1668819), were the first to be introduced to the market. wikipedia.org Their academic significance lies in several key areas:
Broad-Spectrum Activity: They demonstrated good activity against gram-positive bacteria, such as Staphylococcus and Streptococcus species, and modest activity against some gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. ijesir.orgauctoresonline.org This broader spectrum compared to many penicillins at the time was a significant focus of academic study.
Structure-Activity Relationship (SAR) Studies: The relatively simple chemical structures of first-generation cephalosporins made them ideal candidates for early SAR studies. wikipedia.orgresearchgate.net Researchers investigated how modifications to the side chains at the C-3 and C-7 positions of the 7-ACA nucleus influenced their antibacterial activity, pharmacokinetic properties, and resistance to β-lactamases. wikipedia.orgacs.org For instance, it was found that changes at the C-7 side chain primarily affect antibacterial activity, while modifications at the C-3 position alter pharmacokinetic properties. wikipedia.org
Mechanism of Action Research: Like other β-lactam antibiotics, first-generation cephalosporins act by inhibiting bacterial cell wall synthesis. ijesir.orgfiveable.me They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. nih.govijesir.org This interference leads to a weakened cell wall and ultimately, cell lysis. nih.gov Academic research has focused on the specifics of this interaction and the varying affinities of different cephalosporins for the PBPs of different bacterial species.
Foundation for Further Development: The research and development of first-generation cephalosporins laid the scientific groundwork for subsequent generations. The knowledge gained from studying their efficacy, limitations, and mechanisms of resistance guided the synthesis of second, third, fourth, and fifth-generation cephalosporins with expanded gram-negative coverage and enhanced stability against β-lactamases. hbs.eduhbs.edu
Scope and Objectives of Cephapirin Benzathine Academic Inquiry
Academic inquiry into cephapirin benzathine specifically has centered on its chemical properties, mechanism of action, and its application in veterinary medicine research.
From a chemical standpoint, cephapirin benzathine is the benzathine salt of cephapirin, a first-generation semi-synthetic cephalosporin. tianmingpharm.com Its molecular formula is C₅₀H₅₄N₈O₁₂S₄. nih.govbiosynth.com The benzathine salt form is practically insoluble in water, which influences its absorption and duration of action. nih.govymaws.com
The primary mechanism of action of cephapirin, and by extension cephapirin benzathine, involves the inhibition of bacterial cell wall synthesis by binding to PBPs. nih.govymaws.com This mode of action is a hallmark of β-lactam antibiotics. nih.gov
A significant portion of academic research on cephapirin benzathine has been in the veterinary field. Studies have investigated its efficacy in treating and preventing intramammary infections in ewes and its use in managing subclinical endometritis in buffaloes and cows. researchgate.netnih.govcabidigitallibrary.orgtubitak.gov.tr These studies often involve controlled clinical trials to evaluate outcomes such as bacterial clearance, reproductive performance, and cure rates for specific pathogens like Staphylococcus aureus. researchgate.netnih.govboehringer-ingelheim.com
Interactive Data Tables
Table 1: Chemical Properties of Cephapirin Benzathine
| Property | Value | Source |
| CAS Number | 97468-37-6 | tianmingpharm.comnih.gov |
| Molecular Formula | C₅₀H₅₄N₈O₁₂S₄ | nih.govbiosynth.com |
| Molecular Weight | 1087.27 g/mol | biosynth.comymaws.com |
| Solubility in Water | Practically insoluble | nih.govymaws.com |
| Solubility in Alcohol | Freely soluble | nih.govymaws.com |
| Solubility in DMSO | 81 mg/mL (74.49 mM) | tianmingpharm.com |
Table 2: Antibacterial Spectrum of Cephapirin
| Bacterial Species | Susceptibility to Cephapirin | Source |
| Staphylococcus aureus | Inhibited by 0.09 to 12.5 µg/ml | nih.gov |
| Staphylococcus epidermidis | Inhibited by < 1 µg/ml | nih.gov |
| Streptococcus viridans | Inhibited by < 1 µg/ml | nih.gov |
| Streptococcus pyogenes | Inhibited by < 1 µg/ml | nih.gov |
| Diplococcus pneumoniae | Inhibited by < 1 µg/ml | nih.gov |
| Enterococcus | Required 25 µg/ml for inhibition | nih.gov |
| Escherichia coli | ~65% of strains inhibited | nih.gov |
| Klebsiella | All strains tested were inhibited | nih.gov |
| Indole-negative Proteus | All strains tested were inhibited | nih.gov |
| Salmonella | All strains tested were inhibited | nih.gov |
| Serratia | Highly resistant | nih.gov |
| Pseudomonas | Highly resistant | nih.gov |
| Indole-positive Proteus | Highly resistant | nih.gov |
| Erwinia | Highly resistant | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H17N3O6S2.C16H20N2/c2*1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);1-10,17-18H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHKOXGROZNHHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H54N8O12S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1087.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Cephapirin Benzathine Action
Cellular and Molecular Mechanisms of Antibacterial Activity
The efficacy of Cephapirin (B1668819) stems from its ability to interfere with the construction of the bacterial cell wall, leading to cellular demise. This process is initiated by the antibiotic's interaction with key enzymes involved in cell wall biosynthesis.
The bacterial cell wall is a rigid structure primarily composed of peptidoglycan, a polymer consisting of sugars and amino acids. This mesh-like layer provides essential structural support, protecting the bacterium from osmotic lysis. nih.gov Cephapirin, like other β-lactam antibiotics, disrupts the synthesis of this vital layer. wikipedia.org The bactericidal activity of Cephapirin is a direct result of the inhibition of cell wall synthesis. nih.gov
The final step in peptidoglycan synthesis involves the cross-linking of peptide chains, a reaction catalyzed by transpeptidase enzymes. researchgate.net Cephapirin's action prevents these crucial cross-linkages from forming, which compromises the strength and rigidity of the cell wall. auctoresonline.org This interference with the peptidoglycan assembly process leaves the bacterial cell structurally weakened and unable to withstand its internal osmotic pressure, ultimately resulting in cell lysis and death. wikipedia.org This mechanism is most effective against rapidly dividing bacteria, which are actively synthesizing new cell walls.
The molecular targets of Cephapirin and all β-lactam antibiotics are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). auctoresonline.orgnih.gov These proteins, including the previously mentioned transpeptidases, are located on the inner membrane of the bacterial cell wall and are essential for the terminal stages of peptidoglycan assembly and the continuous reshaping of the wall during growth and division. auctoresonline.org
Cephapirin's mechanism involves binding to these PBPs. auctoresonline.org Its β-lactam ring structure mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors, allowing it to fit into the active site of the PBPs. wikipedia.org This binding is a covalent and largely irreversible interaction that inactivates the enzyme. nih.govwikipedia.org By inactivating PBPs, Cephapirin effectively halts the transpeptidation step, preventing the formation of the cross-links that give the cell wall its strength. auctoresonline.org
Different β-lactam antibiotics can exhibit varying affinities for different PBPs within a single bacterial species. nih.govasm.org Research on Bacillus subtilis using radiolabeled Cephapirin demonstrated that the antibiotic almost completely inhibited the formation of functional PBPs, while having minimal impact on total protein synthesis. researchgate.net The specific binding profile of Cephapirin to various PBPs dictates its spectrum of activity and the morphological changes it induces in susceptible bacteria.
Table 1: Cephapirin's Interaction with Penicillin-Binding Proteins (PBPs)
| PBP Interaction Characteristic | Description | Research Finding |
| Primary Target | Penicillin-Binding Proteins (PBPs) | Cephapirin binds to and inactivates PBPs, which are transpeptidases essential for the final step of peptidoglycan synthesis. auctoresonline.orgnih.gov |
| Mechanism of Inhibition | Covalent Acylation | The β-lactam ring of Cephapirin opens and forms a stable, covalent bond with the serine residue in the active site of the PBP, rendering it inactive. wikipedia.org |
| Effect on PBP Formation | Inhibition of Functional Proteins | In studies on B. subtilis, Cephapirin was found to almost completely inhibit the formation of functional PBPs. researchgate.net |
| Consequence of Inhibition | Disruption of Cell Wall Integrity | Inactivation of PBPs prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent bacterial lysis. wikipedia.orgauctoresonline.org |
Intrinsic Resistance Profile of Cephapirin Against Bacterial Beta-Lactamases
One of the primary mechanisms of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. nih.govwikipedia.org Cephapirin, as a first-generation cephalosporin (B10832234), demonstrates a degree of intrinsic resistance to certain β-lactamases, particularly penicillinase produced by staphylococci. agrihealth.co.nznih.gov
A comparative study investigated the relative rates of hydrolysis of several cephalosporins by β-lactamases from 29 strains of Staphylococcus aureus. In this research, Cephapirin was found to be relatively stable, showing significantly less hydrolysis than some other cephalosporins. nih.gov This inherent stability means that the antibiotic's effectiveness is less affected by the size of the bacterial inoculum when treating infections caused by β-lactamase-producing staphylococci. nih.gov
Table 2: Relative Stability of Cephalosporins to Staphylococcal β-Lactamase
| Cephalosporin | Relative Rate of Hydrolysis (RH)* | Stability Profile |
| Penicillin G | 100 | Reference |
| Cefaclor | 3.4 | Low |
| Cefatrizine | 1.4 | Moderate |
| Cephradine | 0.3 | High |
| Cephalexin | 0.3 | High |
| Cephapirin | 0.1 | Very High |
| Cephalothin | < 0.01 | Very High |
| Data sourced from a study on β-lactamase-producing strains of Staphylococcus aureus. A lower RH value indicates greater resistance to hydrolysis by the enzyme. nih.gov |
While Cephapirin is resistant to some β-lactamases, the emergence of extended-spectrum β-lactamases (ESBLs) in certain Gram-negative bacteria can confer resistance to first-generation cephalosporins. wikipedia.orgnih.gov
Antimicrobial Efficacy of Cephapirin in Anaerobic Microenvironments
Certain infections occur in anaerobic, or oxygen-depleted, environments, which can affect the activity of some antibiotics. Research and clinical use have demonstrated that Cephapirin maintains its bactericidal activity in such conditions. agrihealth.co.nz This makes it a suitable agent for treating infections where anaerobic bacteria are the causative pathogens.
Cephapirin has shown a broad-spectrum action that includes activity against sensitive gram-positive and gram-negative anaerobic bacteria. researchgate.net Its efficacy in anaerobic settings is particularly relevant in veterinary medicine for the treatment of conditions like bovine endometritis, where pathogens such as Fusobacterium necrophorum and other black-pigmented Gram-negative anaerobes are common. agrihealth.co.nz First-generation cephalosporins, including Cephapirin, are generally considered more active against many anaerobic bacteria compared to some second or third-generation agents, although resistance can be found in species like Bacteroides. dvm360.com
Antimicrobial Efficacy Studies in Veterinary Animal Models
Bacterial Susceptibility Profiling of Cephapirin (B1668819)
The in vitro activity of an antimicrobial agent is a critical determinant of its potential clinical efficacy. The susceptibility of different bacterial species to cephapirin has been investigated to establish its spectrum of activity.
Cephapirin, characteristic of first-generation cephalosporins, demonstrates considerable activity against a range of Gram-positive bacteria. researchgate.net Extensive clinical studies have highlighted its efficacy against key mastitis pathogens such as Streptococcus agalactiae and Staphylococcus aureus, including strains that are resistant to penicillin. nih.gov
Research has quantified this susceptibility through the determination of Minimum Inhibitory Concentrations (MIC), which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A study evaluating mastitis pathogens provided specific MIC50 and MIC90 values, which are the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Table 1: Cephapirin MIC Values for Gram-Positive Mastitis Pathogens
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus (clinical) | 48 | 0.12 | 0.25 |
| Staphylococcus aureus (subclinical) | 50 | 0.25 | 0.50 |
| Coagulase-negative staphylococci | 99 | 0.12 | 0.12 |
| Streptococcus dysgalactiae | 97 | Not Reported | Not Reported |
| Streptococcus uberis | 96 | Not Reported | Not Reported |
Data sourced from a study on mastitis pathogens. researchgate.net
All tested isolates of S. aureus, coagulase-negative staphylococci, S. dysgalactiae, and S. uberis were found to be susceptible to cephapirin. researchgate.net
The activity of first-generation cephalosporins, including cephapirin, against Gram-negative bacteria is generally more limited compared to their activity against Gram-positive organisms. However, they can be effective against certain species.
A study on mastitis pathogens found that 51% of Escherichia coli isolates were susceptible to cephapirin. researchgate.net The MIC50 and MIC90 values for cephapirin against E. coli were found to be significantly different, indicating a wider range of susceptibility within this bacterial species. researchgate.net
**Table 2: Cephapirin MIC Values for *Escherichia coli***
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|---|
| Escherichia coli | 98 | Not specified | 64 |
Data sourced from a study on mastitis pathogens. researchgate.net
It is important to note that 9.2% of the E. coli isolates in this study were not inhibited at the highest tested concentration of cephapirin. researchgate.net
The efficacy of first-generation cephalosporins against anaerobic bacteria is variable and often limited. dvm360.com In general, they are considered less active against anaerobes compared to penicillins. dvm360.com
Notable limitations in the anaerobic spectrum of cephapirin include:
Clostridium species: These bacteria have demonstrated limited susceptibility to cephalosporins. dvm360.com
Bacteroides species: Resistance is often observed in this genus. dvm360.com
Due to this limited and often unpredictable activity, cephapirin is not typically the primary choice for treating known anaerobic infections. The available data on the susceptibility of anaerobic veterinary pathogens to cephapirin is largely descriptive, highlighting the general resistance patterns rather than specific MIC values.
Table 3: General Susceptibility of Select Anaerobic Bacteria to First-Generation Cephalosporins
| Bacterial Genus | General Susceptibility |
|---|---|
| Bacteroides | Often Resistant |
| Clostridium | Limited Susceptibility |
| Fusobacterium | Generally Susceptible to Penicillins |
| Prevotella | Variable |
Information is based on the general activity profile of first-generation cephalosporins. dvm360.com
Research on Cephapirin Benzathine Efficacy in Bovine Reproductive Health Models
Cephapirin benzathine has been extensively studied for its role in improving reproductive outcomes in cattle, particularly in the management of uterine diseases.
Intrauterine administration of cephapirin benzathine has been shown to be an effective strategy in the treatment of clinical and subclinical endometritis in dairy cows, leading to improved reproductive performance.
A field trial involving 316 cows with endometritis found that those treated with intrauterine cephapirin between 27 and 33 days in milk (DIM) had a significantly shorter time to pregnancy compared to untreated cows, with a hazard ratio of 1.63. dvm360.comboehringer-ingelheim.com Another study reported that intrauterine treatment with cephapirin improved the reproductive performance of dairy cattle, particularly in cows with risk factors such as retained fetal membranes or a dead calf at calving. dvm360.com
Further research has demonstrated a significant improvement in the first-service conception rate in cows with purulent vaginal discharge who were treated with cephapirin. nih.gov In one study, the first-service conception rate for treated cows was 36%, compared to 23% for untreated controls. nih.gov
Table 4: Therapeutic Outcomes of Cephapirin Benzathine in Bovine Endometritis
| Study Parameter | Cephapirin Benzathine Treatment Group | Control Group (Untreated) | Reference |
|---|---|---|---|
| Time to Pregnancy (Hazard Ratio) | 1.63 | 1.00 | dvm360.comboehringer-ingelheim.com |
| First-Service Conception Rate (PVD+) | 36% | 23% | nih.gov |
| Pregnancy Rate (Endometritis Cows) | 30% | Not specified in direct comparison | nih.gov |
| Conception Rate (55-60 DIM) | 90.0% | 33.33% (PGF2α only) | dvm360.com |
PVD+ refers to cows with purulent vaginal discharge. DIM refers to days in milk.
Cephapirin benzathine is widely used in dry cow therapy to treat existing intramammary infections and prevent new infections during the dry period. Clinical studies have consistently demonstrated its efficacy against the most common Gram-positive mastitis pathogens. nih.govnih.gov
A large, multi-center clinical trial compared the efficacy of three commercial dry cow mastitis formulations, including one containing 300mg of cephapirin benzathine. The study found no significant difference in the risk for a bacteriological cure between the cephapirin benzathine product and the other two treatments. nih.gov
Table 5: Bacteriological Cure Rates of Dry Cow Therapy for Mastitis
| Treatment Group | Bacteriological Cure Rate (Least Squares Means) |
|---|---|
| Cephapirin Benzathine (300mg) | 94.0% |
| Penicillin G and Dihydrostreptomycin | 93.3% |
| Ceftiofur (B124693) Hydrochloride (500mg) | 92.6% |
Data from a randomized noninferiority clinical trial. nih.gov
The study concluded that there was no difference in efficacy among the three products in curing preexisting intramammary infections over the dry period. nih.gov The primary pathogens isolated at dry-off were coagulase-negative Staphylococcus, Aerococcus spp., and other Streptococcus spp. nih.gov
Resolution of Intramammary Infections in Heifer Models
Studies utilizing heifer models have been instrumental in evaluating the antimicrobial efficacy of cephapirin benzathine in the resolution of intramammary infections, particularly those caused by Staphylococcus aureus. These models allow for controlled investigation of the compound's effectiveness in a pre-calving scenario.
One significant study evaluated the effect of a 300 mg cephapirin benzathine dry cow product on experimentally induced Staphylococcus aureus mastitis in both pregnant and nonpregnant Jersey heifers. nih.gov In nonpregnant heifers, intramammary infusion of cephapirin benzathine resulted in detectable levels of the compound in mammary secretions for up to five weeks. nih.gov At one and three weeks post-treatment, Staphylococcus aureus was not detectable in the tissue and secretions of the treated quarters. nih.gov However, in one heifer, the bacterium was not eliminated from two quarters when tested at six weeks post-treatment. nih.gov
The study further investigated the efficacy in pregnant Jersey heifers that were experimentally infected with S. aureus in two quarters, approximately 12 to 14 weeks before their expected calving date. nih.gov A subset of these heifers received an intramammary infusion of the cephapirin benzathine product in the infected quarters one to three weeks after the initial infection. nih.gov The remaining infected quarters were left untreated as controls.
The results demonstrated a significant resolution of infection in the treated group. All 21 quarters treated with cephapirin benzathine were bacteriologically negative for S. aureus at calving and remained so for two months post-calving. nih.gov In contrast, the untreated quarters showed a much lower rate of resolution. nih.gov
The detailed findings from the study on pregnant heifers are summarized in the table below.
| Treatment Group | Number of Infected Quarters | Bacteriological Outcome at Calving | Bacteriological Outcome 2 Months Post-Calving |
| Cephapirin Benzathine | 21 | All bacteriologically negative | All bacteriologically negative |
| Untreated Control | 9 | 1 spontaneously cured, 2 became non-functional, 6 remained infected | Not applicable for infected and non-functional quarters |
Further intervention was required for the untreated quarters that remained infected at calving. These were subsequently treated with a commercial cephapirin lactating cow product. Of these, three quarters were cured, while three failed to resolve. nih.gov
Histological evaluation of mammary tissue from the nonpregnant heifers in the study revealed significant differences in leukocytosis between uninfected and S. aureus-infected quarters. nih.gov However, there were no discernible differences in the epithelium, lumen, and stroma, suggesting no variance in secretion potential or glandular development between the groups. nih.gov
Pharmacokinetic and Metabolic Research in Animal Systems
Comparative Pharmacokinetic Profiles of Cephapirin (B1668819) Across Animal Species
The pharmacokinetic behavior of cephapirin exhibits notable variations among different animal species. These differences are evident in the rates of absorption, distribution, metabolism, and excretion. Comparative studies in rodents, canines, and ruminants have provided valuable insights into these species-specific pharmacokinetic profiles.
In rodent models, cephapirin is characterized by rapid metabolism. Following administration, the rate of deacetylation to its primary metabolite, desacetylcephapirin (B1204039), is notably high. This rapid conversion influences the plasma concentrations of the parent drug and its metabolite. The extent of this deacetylation is more pronounced in rodents compared to other species like dogs and humans nih.govmedchemexpress.com.
| Parameter | Mouse | Rat |
| Administration Route | Subcutaneous | Intravenous |
| Plasma Concentration (Cephapirin) | Lower relative to metabolite | Data not specified |
| Plasma Concentration (Desacetylcephapirin) | Higher relative to parent drug | Data not specified |
| Urinary Excretion (Cephapirin) | ~20% of dose in 24h | Data not specified |
| Urinary Excretion (Desacetylcephapirin) | Significant portion of dose | Data not specified |
This table presents a summary of pharmacokinetic characteristics of cephapirin in rodent models based on available research data.
In canine models, the metabolism of cephapirin to desacetylcephapirin is less rapid than in rodents nih.govmedchemexpress.com. Following intravenous administration, both cephapirin and its desacetyl metabolite are detectable in plasma and urine. Kinetic analyses suggest that the kidney plays a role not only in the excretion of these compounds but also contributes to the metabolic conversion of cephapirin nih.govnih.govasm.org.
| Parameter | Beagle Dog |
| Administration Route | Intravenous |
| Plasma Half-life (Cephapirin) | Data not specified |
| Urinary Excretion (Cephapirin) | Significant portion of dose |
| Urinary Excretion (Desacetylcephapirin) | Significant portion of dose |
This table summarizes key pharmacokinetic aspects of cephapirin in canine models.
In ruminants, the pharmacokinetic profile of cephapirin benzathine has been studied following intramammary administration, a common route for treating mastitis.
In dairy goats, after intramammary infusion of 300 mg of cephapirin benzathine, the mean maximum plasma concentration (Cmax) was 0.073 μg/mL, which was reached at a mean time (Tmax) of 7.06 hours nih.gov. The mean terminal half-life (T½) was determined to be 6.98 hours, and the area under the plasma concentration-time curve (AUC) was 1.06 hμg/mL nih.gov. Another study in dairy goats reported a Cmax of 0.069 µg/mL at a Tmax of 7.75 hours, with a T½ of 10.16 hours and an AUC of 1.02 hµg/mL tdl.org.
In cattle, cephapirin is also used for the treatment of mastitis nih.govymaws.com. Following intramammary infusion, cephapirin is partially converted to desacetylcephapirin in the milk nih.govshewaya.comillinois.edunih.gov. In lactating cows, the maximum concentration of cephapirin in milk was found to be 128 ± 57 μg/mL, with a half-life for elimination of 2.55 ± 0.40 hours researchgate.net.
| Parameter | Dairy Goat | Dairy Cow (in milk) |
| Administration Route | Intramammary | Intramammary |
| Cmax | 0.073 μg/mL nih.gov | 128 ± 57 μg/mL researchgate.net |
| Tmax | 7.06 hours nih.gov | Data not specified |
| T½ | 6.98 hours nih.gov | 2.55 ± 0.40 hours researchgate.net |
| AUC | 1.06 h*μg/mL nih.gov | Data not specified |
This table provides a comparative overview of the pharmacokinetic parameters of cephapirin benzathine in ruminant models.
Metabolic Fate and Metabolite Characterization of Cephapirin
The principal metabolite of cephapirin is desacetylcephapirin, which is formed through the hydrolysis of the acetyl group at the C-3 position of the cephalosporin (B10832234) nucleus nih.govnih.govasm.org. This metabolite is also microbiologically active, although its potency is generally less than that of the parent compound researchgate.net. The rate and extent of this conversion vary across species, with rodents showing the most extensive deacetylation, followed by dogs and then humans nih.govmedchemexpress.com.
In cattle treated for mastitis via intramammary infusion, desacetylcephapirin can be present in milk at concentrations that equal or exceed those of cephapirin shewaya.comillinois.edunih.gov. Studies have shown that desacetylcephapirin can persist longer than the parent drug in milk nih.gov. When cephapirin is administered intramuscularly to calves, it is almost completely converted to desacetylcephapirin in the tissues nih.gov.
Excretion Pathways and Elimination Dynamics of Cephapirin in Animal Models
The elimination of cephapirin from an animal's system is a critical aspect of its pharmacokinetic profile. Research in various animal models has established that the primary routes of excretion are through urine and, to a much lesser extent, feces. The dynamics of this elimination are influenced by the chemical form of the drug administered and various physiological factors.
Temporal Patterns of Urinary Excretion
Urinary excretion is the principal pathway for the elimination of cephapirin and its metabolites in animals reading.ac.ukresearchgate.net. Studies in lactating dairy cows have provided detailed insights into the timeline of this process. Following intramammary infusion, cephapirin that is absorbed into the systemic circulation is efficiently cleared by the kidneys nih.govnih.gov.
Research has shown a distinct temporal pattern in urinary excretion. The highest concentration of cephapirin in urine occurs relatively quickly after administration. In one study involving dairy cows, peak excretion was observed on the first day after intramammary infusion, with a measured quantity of 2.69 mg reading.ac.ukresearchgate.net. Following this peak, the amount of cephapirin detected in urine decreased sharply and then remained at low levels for the subsequent days of the study reading.ac.ukresearchgate.net. This pattern suggests a rapid initial clearance of the absorbed drug from the bloodstream.
Another study in lactating dairy cows, where cephapirin sodium was administered intramuscularly, found that the highest concentration of cephapirin in urine was 452 µg/mL, occurring two hours after the final of four doses nih.gov. The vast majority of an applied dose of cephapirin is likely to be excreted in the urine within 8 hours, with clearance continuing over 72 hours apvma.gov.au. This rapid and predominant renal clearance is a key feature of cephapirin's elimination dynamics nih.govnih.govapvma.gov.au.
| Time Post-Infusion | Mean Amount Excreted (mg) |
|---|---|
| Day 1 | 2.69 |
| Day 2 | 0.19 |
| Day 3 | 0.19 |
| Day 4 | 0.08 |
| Day 5 | 0.17 |
Analysis of Fecal Excretion
In contrast to the urinary pathway, fecal excretion represents a minor route for the elimination of cephapirin. Studies designed to quantify the presence of the compound in the feces of treated animals have found only trace amounts reading.ac.ukresearchgate.net. In dairy cows that received intramammary cephapirin, concentrations in feces were measured at the microgram per kilogram (µg/kg) level reading.ac.ukresearchgate.net. The low levels of fecal excretion indicate that gastrointestinal secretion or biliary excretion of cephapirin is not a significant elimination pathway for the fraction of the drug that reaches systemic circulation.
Biophysical Factors Influencing Cephapirin Absorption and Systemic Distribution
Several biophysical and chemical properties of cephapirin benzathine influence its absorption from the site of administration and subsequent distribution throughout the body. These factors are crucial in determining the concentration and duration of the compound's presence in both local tissues and the systemic circulation.
Solubility and Formulation: The salt form of cephapirin plays a critical role in its absorption profile. Cephapirin benzathine is characterized by its practical insolubility in water nih.gov. This low solubility is a deliberate formulation strategy designed to create a depot effect at the site of administration, leading to slow dissolution and prolonged release of the active compound. This contrasts sharply with cephapirin sodium, which is very soluble in water and is absorbed more rapidly nih.gov. The slow absorption of the benzathine salt from the mammary gland results in lower systemic drug concentrations but a longer duration of local activity.
Ionization and pH: The degree of ionization of cephapirin is influenced by the pH of the surrounding biological fluid. Milk, for instance, is mildly acidic. At this pH, a significant proportion of the cephapirin molecule becomes ionized. The ionized form of a drug is generally less able to cross lipid-rich biological membranes compared to the non-ionized form. Consequently, the acidic environment of the udder limits the absorption of cephapirin into the systemic circulation, further contributing to its retention within the mammary gland.
Hydrophilicity: Cephapirin is a hydrophilic, or water-loving, molecule. This property affects its ability to diffuse across the lipid bilayers that form cell membranes. The hydrophilic nature of cephapirin can slow its transport rate into and out of tissue compartments, influencing its volume of distribution.
Plasma Protein Binding: Once a drug enters the systemic circulation, a portion of it may bind to plasma proteins. It is the unbound, or free, fraction of the drug that is pharmacologically active and available to distribute into tissues and be eliminated. The extent of protein binding for cephalosporins can vary significantly between different animal species mdpi.comnih.gov. While specific binding percentages for cephapirin across various animal models are not extensively detailed, interspecies differences in the binding of similar antibiotics are well-documented mdpi.comnih.gov. For example, studies with other cephalosporins like ceftriaxone and cefazolin have shown marked differences in plasma protein binding between dogs, rats, rabbits, and cattle nih.govresearchgate.net. This variability is an important consideration when extrapolating pharmacokinetic data from one species to another.
Metabolism: Cephapirin is metabolized in the body, primarily to desacetylcephapirin nih.govnih.govapvma.gov.aumedchemexpress.com. This biotransformation occurs in the liver and kidneys nih.govnih.gov. Desacetylcephapirin is a less microbiologically active metabolite compared to the parent compound. The rate and extent of this deacetylation process can differ among animal species, with studies showing a decrease in this metabolic conversion from rodents to dogs nih.govnih.gov. The metabolism of cephapirin to a less active form is a key component of its clearance from the body.
Antibiotic Resistance Dynamics and Environmental Considerations of Cephapirin Benzathine
Molecular Mechanisms of Antimicrobial Resistance to Cephapirin (B1668819)
Resistance to β-lactam antibiotics like cephapirin in bacteria is a complex process primarily driven by enzymatic degradation, alterations in drug targets, or reduced membrane permeability. The most significant of these is the production of β-lactamase enzymes, which inactivate the antibiotic by hydrolyzing the characteristic β-lactam ring, rendering the drug ineffective. nih.govnih.gov
The primary mechanism of resistance against cephapirin involves the enzymatic inactivation by β-lactamases, enzymes encoded by specific resistance genes. nih.gov Among these, the cfxA gene is a notable determinant of resistance to cephalosporins. nih.govproquest.com This gene encodes a Class A β-lactamase that effectively hydrolyzes the β-lactam ring of penicillins and cephalosporins. nih.govmcmaster.ca The cfxA gene and its variants are found in various bacteria, including anaerobic species common in oral and gut microbiota such as Prevotella and Capnocytophaga. nih.gov
Research has identified several variants of the cfxA gene, such as cfxA2, cfxA3, and the novel cfxA7. nih.gov These variants arise from amino acid substitutions that can alter the efficacy of the enzyme, leading to differences in the minimum inhibitory concentrations (MICs) of various β-lactam antibiotics against the resistant bacteria. nih.gov For instance, isolates positive for the cfxA7 variant have shown lower MICs for certain β-lactams compared to those with cfxA2 and cfxA3 variants, indicating a difference in hydrolytic activity. nih.gov The presence of these genes in commensal bacteria is a significant concern, as they can act as a reservoir for resistance determinants that may spread to pathogenic species. nih.gov
| cfxA Allele Variant | Frequency Among Sequenced Alleles | Key Characteristics |
|---|---|---|
| cfxA2 | 45.5% | Most frequent variant identified in the study. |
| cfxA3 | 42.4% | Second most frequent variant. |
| cfxA7 | 12.1% | A novel variant with a unique L155F amino acid substitution. |
The dissemination of antibiotic resistance genes, including cfxA, throughout bacterial populations is largely facilitated by Horizontal Gene Transfer (HGT). nih.govbioguardlabs.com HGT allows for the rapid spread of resistance determinants between different bacteria, even across species and genera, and is considered a primary driver of the global antimicrobial resistance crisis. nih.govnih.gov There are three main mechanisms of HGT:
Conjugation: The transfer of genetic material, typically plasmids, through direct cell-to-cell contact. bioguardlabs.comnih.gov
Transformation: The uptake and incorporation of naked DNA from the environment. nih.govnih.gov
Transduction: The transfer of bacterial DNA from one bacterium to another via bacteriophages (viruses that infect bacteria). nih.gov
Resistance genes like cfxA are often located on mobile genetic elements (MGEs) such as plasmids and transposons. nih.govcore.ac.uk Studies have shown that the cfxA gene is frequently found alongside other MGE-associated genes like mobA (mobilization protein) and repA (replication protein), which facilitate its transfer via plasmids. core.ac.uk The co-localization of multiple resistance genes on a single plasmid can lead to the simultaneous acquisition of resistance to several classes of antibiotics, creating multidrug-resistant strains. nih.govnih.gov This aggregation of resistance genes on mobile elements poses a significant challenge to effective antibiotic therapies. nih.gov
Ecological Impact on Microbial Communities in Agricultural Environments
The use of cephapirin in dairy cattle leads to its excretion in urine and feces, introducing the compound into agricultural environments, primarily through the land application of manure as fertilizer. nih.govresearchgate.net This introduction can exert selective pressure on soil and manure microbiomes, potentially altering their composition and function.
Direct research on the specific effects of cephapirin on the soil microbiome is limited. However, studies on other cephalosporins, such as ceftriaxone, provide some insight. Ceftriaxone has been shown to have a minimal impact on the functional profile of soil microbiota. mdpi.com This is attributed to its rapid degradation in soil, where it can lose all antimicrobial activity within 19 hours, and its high affinity for binding to soil minerals, which reduces its bioavailability to microorganisms. mdpi.com While these findings suggest a potentially low impact for cephapirin, it is important to note that different antibiotics can have varied effects. The introduction of any antibiotic into the soil can potentially disrupt the microbial community by inhibiting the growth of susceptible bacteria, which may lead to shifts in the abundance and diversity of microbial taxa. plos.org Such alterations could affect crucial ecosystem services provided by soil microorganisms, such as nutrient cycling and organic matter decomposition. frontiersin.org
Unlike its potential behavior in soil, the persistence of cephapirin in manure slurries has been more directly studied. Research indicates that cephapirin exhibits low stability in dairy manure. dellait.com In one study, the concentration of cephapirin decreased rapidly, falling from an initial level of 12.5 ng/g to below 1 ng/g within the first day of incubation, irrespective of the specific temperature or pH conditions. dellait.com
However, the rate of degradation is influenced by physicochemical factors. Higher temperatures and alkaline conditions facilitate a more rapid breakdown of the compound. dellait.com Degradation was found to be faster at temperatures of 35°C and 55°C compared to 10°C, and more rapid in alkaline environments (pH 9 and 12) than in neutral or acidic ones. dellait.com These findings suggest that managing manure storage conditions, such as increasing temperature or pH, could be a viable strategy to mitigate the transfer of active cephapirin and associated antibiotic resistance genes into the wider environment. dellait.com
| Parameter | Condition | Observation on Cephapirin Degradation |
|---|---|---|
| Temperature | 10 °C | Slower degradation compared to higher temperatures. |
| 35 °C | Faster degradation than at 10 °C. | |
| 55 °C | Faster degradation than at 10 °C. | |
| pH | Acidic (pH 5) | Slower degradation compared to alkaline conditions. |
| Neutral (pH 7) | Slower degradation compared to alkaline conditions. | |
| Alkaline (pH 9 & 12) | Faster degradation than in neutral or acidic environments. |
Environmental Transport and Transformation of Cephapirin Residues
Once excreted and introduced into the environment via manure, cephapirin residues are subject to various transport and transformation processes that determine their ultimate fate and impact. illinois.edu The primary transport pathway involves the land application of manure, from which residues can migrate into surface and groundwater through runoff and leaching. illinois.edumdpi.com The extent of this transport is influenced by factors such as soil type, rainfall, and the chemical's tendency to adsorb to soil particles. mdpi.com
Cephapirin undergoes transformation through several biotic and abiotic pathways:
Metabolic Transformation: Before excretion, cephapirin is partially metabolized in the animal's body to desacetylcephapirin (B1204039), a related compound that is also excreted. nih.gov
Chemical Degradation: Cephapirin is susceptible to degradation under various pH conditions. It has been shown to degrade completely and immediately in alkaline environments. researchgate.net
Phototransformation: In aquatic environments, cephapirin can undergo direct photolysis when exposed to sunlight, with a reported half-life of 3.9 hours. researchgate.net This process can lead to the decarboxylation of the molecule. researchgate.net It is a significant finding that some transformation byproducts of cephalosporins may be more toxic and persistent than the original antibiotic. researchgate.netnih.gov
These transformation processes are crucial in reducing the concentration of the active cephapirin molecule in the environment. However, the formation of various degradation and transformation products necessitates a broader assessment of the total environmental risk associated with its use. acs.org
Routes of Environmental Introduction via Animal Excreta
The primary route for the introduction of Cephapirin benzathine into the environment is through the excreta of treated livestock, particularly dairy cows. After administration, a significant portion of the antibiotic is not fully metabolized and is excreted from the animal's body.
Research indicates that urine is the principal medium of excretion for cephapirin. nih.govresearchgate.net In studies conducted on dairy cows following intramammary infusion, cephapirin was detected at very high concentrations in urine, ranging from 133 to 480 µg L⁻¹. nih.govresearchgate.net Conversely, only trace amounts in the µg kg⁻¹ range were found in feces. nih.govresearchgate.net This highlights that urinary excretion is the dominant pathway for cephapirin to enter the agricultural environment.
The excretion pattern is not constant, with peak concentrations occurring shortly after administration. One study observed the highest excretion of cephapirin on the first day following intramammary infusion, after which the amount decreased sharply. nih.govresearchgate.net The total amount of cephapirin excreted via urine can be substantial, with one report noting a peak of 2.69 mg on day one post-treatment. nih.govresearchgate.net Once excreted, the cephapirin, along with its metabolites, can enter the environment when manure and urine are collected and subsequently applied to land as fertilizer. nih.govresearchgate.net
| Excretion Route | Concentration Range | Excretion Pattern |
|---|---|---|
| Urine | 133 to 480 µg L⁻¹ | Peak excretion on day 1 post-infusion, decreasing sharply thereafter. |
| Feces | Trace amounts (µg kg⁻¹) | Significantly lower than urinary excretion. |
Influence of Abiotic Factors (e.g., Temperature, pH) on Environmental Attenuation
The rate at which Cephapirin benzathine breaks down in the environment is significantly influenced by abiotic factors, most notably pH and temperature. These factors can accelerate the degradation process, thereby reducing the persistence of the antibiotic.
The pH of the surrounding medium plays a critical role in the stability of cephapirin. It has been demonstrated that cephapirin exhibits high instability under alkaline conditions. nih.gov In environments with a pH greater than 11, the degradation of cephapirin can occur within minutes. nih.gov This rapid breakdown under alkaline conditions is a key factor in its environmental attenuation. Conversely, a study on the fourth-generation cephalosporin (B10832234), cefquinome, showed it was more stable in acidic environments compared to alkaline ones, suggesting a common trend for this class of antibiotics. frontiersin.org
Temperature also has a direct impact on the degradation kinetics of cephapirin. Increased temperatures generally accelerate the rate of chemical reactions, including the hydrolysis of the β-lactam ring. One study evaluating the degradation of cephapirin in milk found that heating it to 63°C for 30 minutes resulted in a 41.2% reduction in the compound. frontiersin.orgnih.gov Further degradation was observed at higher temperatures. frontiersin.orgnih.gov Similarly, research on the cephalosporin ceftiofur (B124693) in water showed that its hydrolysis rate increased by a factor of 3.8 for every 10°C rise in temperature. frontiersin.orgnih.gov This indicates that in warmer climates or during summer months, the environmental persistence of cephapirin is likely to be shorter.
| Abiotic Factor | Influence on Degradation | Specific Findings |
|---|---|---|
| pH | Highly influential; instability increases with alkalinity. | Degrades in minutes at pH > 11. |
| Temperature | Accelerates degradation. | 41.2% degradation in milk at 63°C for 30 minutes. |
Advanced Analytical Methodologies for Cephapirin Benzathine Research
Chromatographic and Spectrometric Techniques for Quantification
The precise quantification of cephapirin (B1668819) and its metabolites is crucial for research and regulatory purposes. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are two powerful techniques widely employed for this purpose, offering varying levels of sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) Applications for Cephapirin and Metabolites
HPLC methods coupled with ultraviolet (UV) detection have been successfully developed for the quantification of cephapirin in biological matrices like bovine milk. A common approach involves sample preparation to remove interfering substances, followed by chromatographic separation and detection.
One validated method involves deproteinating raw bovine milk with acetonitrile. The resulting extract is then cleaned up using a C18 solid-phase extraction (SPE) column. Chromatographic separation is achieved using a reversed-phase column with a gradient elution of an ion-pair mobile phase, and detection is performed by measuring UV absorbance at 290 nm. This method has demonstrated mean recoveries of cephapirin from fortified milk samples ranging from 79% to 87%, with intralaboratory coefficients of variation between 6% and 10%.
The primary metabolite of cephapirin, desacetylcephapirin (B1204039), can also be identified and quantified using liquid chromatography with UV-VIS photodiode array (LC/UV-VIS PDA) detection.
| Parameter | Method Details | Key Findings |
|---|---|---|
| Matrix | Raw Bovine Milk | Quantification at 20 ng/mL level is achievable. |
| Sample Preparation | Deproteination with acetonitrile, followed by C18 Solid-Phase Extraction (SPE). | Effective cleanup for a complex matrix. |
| Chromatography | Reversed-phase column with gradient ion-pair mobile phase. | Good separation of cephapirin from coextractives. |
| Detection | UV absorbance at 290 nm. | Sufficient for residue-level quantification. |
| Validation | Mean recoveries: 79-87%; Intralaboratory CV: 6-10%. | Method is accurate and precise for its intended use. |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Level Detection
For applications requiring higher sensitivity, such as detecting trace contamination in pharmaceutical manufacturing or monitoring low-level residues in environmental samples, UHPLC-MS/MS is the method of choice. nih.govobrnutafaza.hr This technique offers superior specificity and allows for quantification at parts-per-billion (ppb) levels. nih.govmdpi.comresearchgate.net
A highly sensitive UHPLC-MS/MS method has been developed and validated for analyzing cephapirin in reactor cleaning rinse solutions to prevent cross-contamination. nih.govresearchgate.net This method utilizes an XBridge C18 column with a mobile phase consisting of 0.15% formic acid in water and acetonitrile. nih.govmdpi.comresearchgate.net The validation of this method demonstrated a limit of detection (LOD) of 0.15 ppb and a limit of quantification (LOQ) of 0.4 ppb. nih.govmdpi.comresearchgate.net The method showed linearity in the 0.4 to 1.5 ppb range and recovery percentages between 80% and 120%. nih.gov
Another application of UHPLC-MS/MS is the monitoring of cephapirin excretion in dairy cows. A method was developed to quantify cephapirin in bovine feces and urine, involving extraction with a phosphate (B84403) buffer and methanol, followed by SPE clean-up. nih.govresearchgate.net This robust method achieved LOQ values of 4.02 µg/kg in feces and 0.96 µg/L in urine, with recoveries greater than 60% and 80%, respectively. nih.govresearchgate.net
| Application | Matrix | Column | LOQ | Recovery | Reference |
|---|---|---|---|---|---|
| Trace Contamination | Reactor Rinse Solution | XBridge C18 | 0.4 ppb | 80% - 120% | nih.gov |
| Excretion Monitoring | Bovine Feces | Not Specified | 4.02 µg/kg | >60% | nih.govresearchgate.net |
| Excretion Monitoring | Bovine Urine | Not Specified | 0.96 µg/L | >80% | nih.govresearchgate.net |
| Residue Analysis | Bovine Milk | Acquity UPLC BEH Shield RP18 | Not Specified (CCα = 67 µg/kg) | 94.6% - 117.1% | nih.gov |
In Vitro Release and Solubility Assessment Methodologies
Understanding the release and solubility characteristics of cephapirin benzathine, particularly from intramammary formulations, is essential for predicting its behavior in vivo. The low solubility of the benzathine salt is a deliberate design feature to ensure a sustained release of the active compound within the udder. nih.govboehringer-ingelheim.com
Pharmacopeial Apparatus Applications for Intramammary Formulations
In vitro release testing for intramammary (IMM) formulations aims to differentiate between various formulations by measuring the rate and extent of drug release. nih.gov Due to the unique nature of these formulations, standard pharmacopeial methods often require adaptation. Research has been conducted to develop discriminatory in-vitro release methods using United States Pharmacopeia (USP) apparatuses. nih.govdissolutiontech.com
The optimization of these methods involves evaluating various parameters, including the type of apparatus, the testing medium, the volume of the medium, and the rotational speed. nih.gov Studies have investigated the use of USP Apparatus 1 (basket), USP Apparatus 2 (paddle), and USP Apparatus 4 (flow-through cell). nih.govresearchgate.net For USP Apparatus 2, modifications such as the use of customized formulation containers or enhancer cells have been explored to better simulate the conditions within the mammary gland. nih.gov One study identified two potential systems for discriminatory testing: USP Apparatus 2 using either a customized container or an enhancer cell with a mesh top, both utilizing 900 mL of whole homogenized bovine milk at a rotation speed of 125 rpm. nih.gov
Optimization of Media for Solubility Studies (e.g., Bovine Milk Matrices)
The solubility of cephapirin benzathine is markedly low in aqueous media but is influenced by the complex composition of bovine milk. nih.govymaws.com Accurate solubility assessment requires media that can simulate the in vivo environment of the mammary gland. nih.govbiorxiv.org Given the logistical challenges of obtaining raw bovine milk for routine testing, studies have focused on identifying suitable alternative media. nih.govbiorxiv.org
Research has compared the solubility of cephapirin benzathine in various media, including aqueous buffer (pH 6.8), skim milk, whole milk, reconstituted whole milk powder, and raw bovine milk. nih.gov Findings indicate that cephapirin benzathine is classified as "very slightly soluble" across all milk-based media. nih.gov Interestingly, its solubility in raw milk was found to be more closely aligned with that in skim milk than in whole milk or reconstituted whole milk powder. nih.gov
Temperature is another critical factor. While room temperature tests showed minimal differences, conducting the solubility assessments at bovine body temperature (approximately 38°C) resulted in a notable increase in the amount of dissolved cephapirin. nih.gov Based on these findings, it is recommended that whole milk or reconstituted whole milk can serve as effective substitutes for raw bovine milk in solubility studies, provided the tests are conducted at 38°C. researchgate.netnih.govbiorxiv.org
| Medium | Key Findings | USP Solubility Classification | Reference |
|---|---|---|---|
| Aqueous Buffer (pH 6.8) | Significantly lower solubility compared to milk matrices. | Very Slightly Soluble | nih.gov |
| Skim Milk | Solubility is comparable to that in raw milk. | Very Slightly Soluble | nih.gov |
| Whole Milk | Can be used as a substitute for raw milk. | Very Slightly Soluble | nih.govbiorxiv.org |
| Reconstituted Whole Milk | Can be used as a substitute for raw milk. Testing at 38°C is recommended. | Very Slightly Soluble | nih.govbiorxiv.org |
| Raw Bovine Milk | The target matrix; solubility is similar to skim milk. | Very Slightly Soluble | nih.gov |
Future Directions and Research Gaps in Cephapirin Benzathine Studies
Emerging Methodological Approaches in Cephalosporin (B10832234) Research
The landscape of cephalosporin research is being reshaped by advancements in analytical and computational methods. These emerging approaches offer greater precision, sensitivity, and a more holistic understanding of drug behavior, which can be applied to studies of cephapirin (B1668819) benzathine.
High-performance liquid chromatography (HPLC) remains a primary analytical technique for cephalosporins, valued for its selectivity and accuracy. nih.govasm.org However, the future of cephalosporin analysis lies in the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS), which provides enhanced specificity and sensitivity for detecting drug residues and metabolites in various matrices like milk, meat, and environmental samples. tandfonline.com Advances in high-resolution mass spectrometry (HRMS) are also proving valuable. tandfonline.com Furthermore, the development of novel sorbents, such as coordination polymers, is being explored for the efficient extraction and analysis of cephalosporins from aqueous solutions. nih.gov
Beyond analytical chemistry, computational approaches are becoming indispensable. The use of artificial intelligence (AI) and machine learning (ML) models is an emerging strategy to better integrate patient-specific data, local resistance patterns, and pharmacokinetic/pharmacodynamic (PK/PD) models. pexacy.compexacy.com These technologies can help optimize dosing strategies in real-time and predict clinical outcomes more accurately than traditional models. nih.gov For instance, machine learning could be applied to farm-level data to predict the risk of resistance development and inform stewardship interventions.
Another area of innovation is the use of host-mimicking conditions for antimicrobial susceptibility testing. nih.gov Studying bacteria in environments that more closely resemble a true infection site, such as an artificial urine or wound medium, can provide more clinically relevant data on how drugs like cephapirin benzathine perform and how resistance might develop. nih.gov
| Methodological Approach | Description | Potential Application for Cephapirin Benzathine |
| LC-MS/MS & HRMS | Combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry for identifying and quantifying compounds. tandfonline.com | More accurate detection of cephapirin residues and its degradation products in milk, tissue, and environmental samples (soil, water). |
| Robotic Sample Preparation | Automation of sample preparation techniques like solid-phase extraction to improve throughput and specificity. nih.gov | Facilitating large-scale monitoring of cephapirin levels for pharmacokinetic studies or residue surveillance in animal products. |
| AI/Machine Learning Models | Use of algorithms to analyze complex datasets, predict outcomes, and optimize processes. pexacy.compexacy.com | Developing precision dosing regimens for dairy cattle to maximize efficacy while minimizing resistance risk; predicting environmental hotspots for antibiotic accumulation. |
| Host-Adapted Screening | Utilizing growth media that mimic the conditions of a specific infection site for susceptibility testing. nih.gov | Gaining a better understanding of cephapirin's effectiveness against mastitis pathogens within the udder's specific biochemical environment. |
Identification of Unexplored Research Avenues in Pharmacokinetics and Environmental Science
Despite its long-standing use, significant research gaps remain concerning the pharmacokinetics of cephapirin benzathine and its ultimate environmental fate. Addressing these unknowns is critical for refining its use and understanding its ecological footprint.
Pharmacokinetics: A primary gap exists in understanding the tissue-level pharmacokinetics of cephapirin. Most studies rely on plasma concentrations, which may not accurately reflect the drug concentrations at the site of infection, such as the mammary gland in cases of mastitis. nih.gov Research is needed to correlate plasma levels with tissue and milk concentrations to better understand the drug's distribution and efficacy. Furthermore, the degradation of cephapirin during sample preparation for analysis can lead to an underestimation of its true concentration, indicating a need for improved analytical approaches that account for this instability. researchgate.net The influence of disease states (e.g., severity of mastitis) on the pharmacokinetics of cephapirin in cattle is another area that warrants deeper investigation.
Environmental Science: The environmental fate of cephapirin and its metabolites is a major area of concern with substantial knowledge gaps. news-medical.net Cephalosporins can be excreted into the environment through animal waste, but their persistence, mobility, and transformation in soil and water are not fully understood. frontiersin.org Research has shown that degradation products of cephalosporins can sometimes be more persistent or toxic than the parent compound, yet few studies have focused on identifying the specific transformation products of cephapirin in environmental matrices. researchgate.net
Key unexplored research avenues include:
Fate in Manure and Soil: Investigating the degradation rate of cephapirin benzathine in manure under different storage conditions (e.g., temperature, aeration) and its subsequent behavior and persistence when applied to agricultural fields.
Leaching and Runoff: Quantifying the potential for cephapirin and its metabolites to leach into groundwater or be transported via surface runoff into aquatic ecosystems. frontiersin.org
Ecotoxicology: Assessing the ecotoxicological effects of parent cephapirin and its degradation byproducts on non-target organisms, such as soil microbiota, aquatic invertebrates, and plants. researchgate.net
Geographic Disparities: There is a significant lack of environmental research on antibiotic resistance in low-income regions, where the burden of resistance may be highest. news-medical.net Studies on the environmental fate of veterinary drugs like cephapirin in these areas are critically needed.
Innovative Strategies for Antimicrobial Resistance Monitoring and Mitigation in Agricultural Contexts
The use of cephalosporins, including cephapirin, in livestock is a contributing factor to the selection of resistant bacteria. avma.orgtamu.edu Mitigating this risk requires innovative and multifaceted strategies that extend from the farm to the broader environment.
Mitigation Strategies on the Farm: A key focus is on reducing the selective pressure for resistance by minimizing antibiotic use. Innovative approaches include:
Alternatives to Antibiotics: Developing and implementing non-antibiotic alternatives for disease prevention and treatment is a high priority. These include vaccines, probiotics, prebiotics, bacteriophages, and immunomodulators. nih.gov
Genetic Selection: Breeding livestock for enhanced genetic resistance to common diseases like mastitis can significantly reduce the incidence of infection and the need for antimicrobial treatment. gov.wales
Improved Husbandry and Biosecurity: Simple but effective measures like improved hygiene, better nutrition, reduced animal stress, and strict biosecurity protocols can prevent infections from occurring in the first place. gov.walescdc.gov This includes practices like selective dry cow therapy rather than blanket treatment. gov.wales
Waste Management: Manure is a primary vehicle for the dissemination of resistance genes into the environment. Developing and implementing effective manure treatment strategies (e.g., composting, anaerobic digestion) to degrade antibiotic residues and reduce the abundance of resistant bacteria before land application is a critical research need.
| Strategy | Description | Relevance to Cephapirin Benzathine Use |
| Genomic Surveillance | Using whole-genome sequencing to track the spread of specific antimicrobial resistance (AMR) genes and resistant bacterial strains in livestock and the farm environment. | Monitoring for the emergence and spread of β-lactamase genes in mastitis pathogens on dairy farms. |
| Bacteriophage Therapy | The use of viruses that specifically infect and kill bacteria as an alternative to antibiotics. nih.gov | Developing phage-based intramammary products for the treatment or prevention of mastitis, reducing reliance on cephapirin. |
| CRISPR/Cas Technology | Gene editing tools that could potentially be used to re-sensitize resistant bacteria to antibiotics or to selectively remove resistance genes from bacterial populations. gov.wales | A long-term research goal could be to develop methods to eliminate cephapirin-resistance plasmids from bacteria in the farm environment. nih.gov |
| Precision Agriculture | Employing technology like automated health monitoring systems to detect early signs of illness, enabling targeted interventions and reducing prophylactic antibiotic use. usda.govgov.wales | Early detection of subclinical mastitis could allow for non-antibiotic interventions, reserving cephapirin for clinically necessary cases. |
Q & A
Basic: What physicochemical properties of Cephapirin Benzathine are critical for experimental design?
Answer:
Cephapirin Benzathine is a white, crystalline powder with distinct solubility characteristics: soluble in 0.1 N hydrochloric acid but practically insoluble in water, alcohol, ether, and toluene . These properties necessitate careful selection of solvents for in vitro studies (e.g., dissolution testing in acidic media) and formulation stability assessments. Researchers must also consider its hygroscopicity and storage requirements (controlled room temperature in sealed unit-dose syringes) to prevent degradation during long-term studies .
Basic: Which validated analytical methods are recommended for quantifying Cephapirin Benzathine in biological samples?
Answer:
Ultraperformance liquid chromatography with triple quadrupole mass spectrometry (UPLC-MS/MS) is the gold standard for trace-level quantification (ppb range) in complex matrices such as urine, feces, or reactor rinse samples. A validated protocol includes:
- Sample preparation : Acid hydrolysis to release bound residues, followed by solid-phase extraction.
- Method parameters : Linear range of 0.1–100 ng/mL, precision (RSD < 10%), and accuracy (90–110% recovery) .
This method complies with ICH and USP guidelines for specificity, ruggedness, and robustness .
Advanced: How to design a pharmacokinetic study for monitoring Cephapirin Benzathine excretion in dairy cows?
Answer:
Key considerations include:
- Animal model : Use lactating Holstein cows in individual tie stalls to control feed and environmental variables.
- Dosing : Intramammary infusion of 300 mg/quarter, adhering to manufacturer guidelines .
- Sample collection : Urinary catheters for separate urine/feces collection over 24–72 hours post-administration.
- Ethical compliance : Obtain IACUC approval (e.g., Protocol 12-184-DASC) and ensure humane handling .
- Data normalization : Adjust for inter-animal variability using body weight and milk yield as covariates.
Advanced: How to address contradictions in efficacy data for Cephapirin Benzathine in bovine endometritis?
Answer:
While reports improved reproductive performance in cows with endometritis (500 mg intrauterine dose), its unavailability in the U.S. limits validation studies. To resolve contradictions:
- Variable control : Compare dosage regimes (single vs. repeated administration) and disease severity (clinical vs. subclinical endometritis).
- Confounding factors : Assess concurrent treatments (e.g., PGF2-alpha, which deems ineffective) .
- Meta-analysis : Pool data from global studies to identify trends in success rates and adverse effects.
Basic: What USP/NF standards govern Cephapirin Benzathine formulations?
Answer:
USP mandates:
- Purity : Labeled amount of cephapirin must be within −10% to +20% of the declared strength.
- Impurities : Water content ≤ 1.0%, with identity confirmed via FTIR or NMR .
- Labeling : Explicitly state "for veterinary use only" on intramammary infusions .
Researchers must validate formulations against these standards during stability testing.
Advanced: How to optimize extraction protocols for Cephapirin Benzathine from lipid-rich matrices?
Answer:
For lipid-based formulations (e.g., vegetable oil suspensions):
- Solvent selection : Use 0.1 N HCl to dissociate the benzathine salt, followed by hexane to partition lipids .
- Dispersing agents : Incorporate polysorbate-80 to enhance drug recovery from oily phases .
- Validation : Compare extraction efficiency across pH gradients (2–7) and temperatures (4–25°C) to identify optimal conditions .
Basic: What regulatory constraints apply to cephalosporin use in food animals, and how do they impact research?
Answer:
In the U.S., extralabel use of cephalosporins (excluding Cephapirin) is prohibited in cattle, swine, chickens, and turkeys. Researchers must:
- Restrict applications : Focus on approved uses (e.g., mastitis treatment in lactating cows).
- Ethical alignment : Classify cephalosporins as "restricted" due to their human medical importance .
- Documentation : Maintain detailed records of dosing and withdrawal periods to comply with FDA regulations.
Advanced: How to develop stability-indicating assays for Cephapirin Benzathine under variable storage conditions?
Answer:
- Forced degradation : Expose the drug to heat (40–60°C), light (UV-A/B), and humidity (75% RH) to simulate stress conditions.
- Analytical endpoints : Monitor degradation products via UPLC-MS/MS and correlate with USP purity thresholds .
- Statistical modeling : Use Arrhenius equations to predict shelf-life under accelerated storage scenarios.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
